
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine is a synthetic peptide composed of four amino acids: glycine, D-phenylalanine, D-phenylalanine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for D-phenylalanine and D-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. The process is optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of phenylalanine residues.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation/Reduction: Alters the chemical structure of the peptide, potentially leading to modified peptides with different properties.
Scientific Research Applications
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide with similar structural features but different stereochemistry.
L-alanyl-glycine: Another dipeptide with a different sequence of amino acids.
D-alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine is unique due to its specific sequence and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
644997-09-1 |
|---|---|
Molecular Formula |
C25H31N5O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H31N5O6/c1-16(25(35)36)28-22(32)15-27-23(33)19(12-17-8-4-2-5-9-17)30-24(34)20(29-21(31)14-26)13-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15,26H2,1H3,(H,27,33)(H,28,32)(H,29,31)(H,30,34)(H,35,36)/t16-,19-,20-/m1/s1 |
InChI Key |
GJZYTGPDEXZZCS-NSISKUIASA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


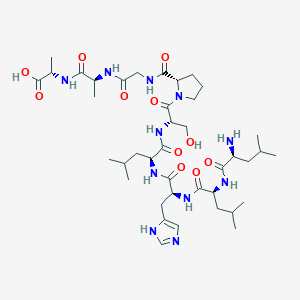
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
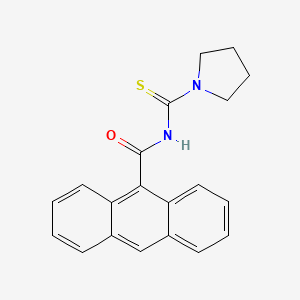
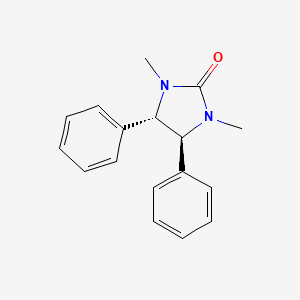
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
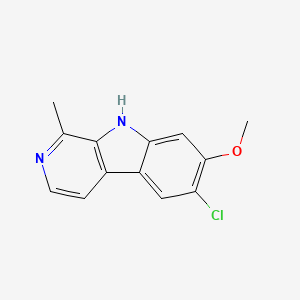
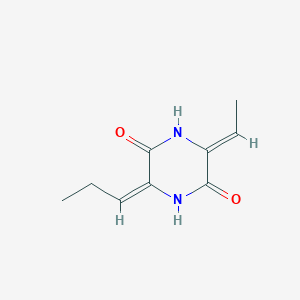
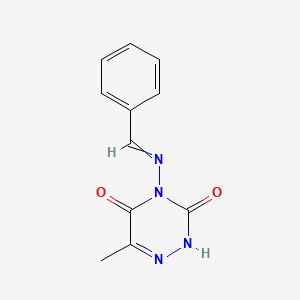
![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)
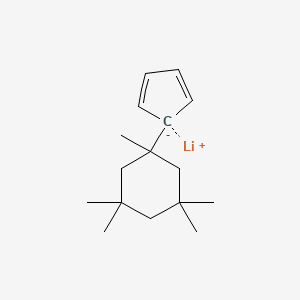
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
